![molecular formula C18H20N4O2 B2637049 9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 537002-23-6](/img/structure/B2637049.png)

9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

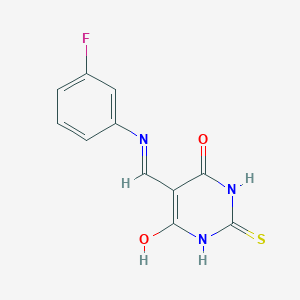

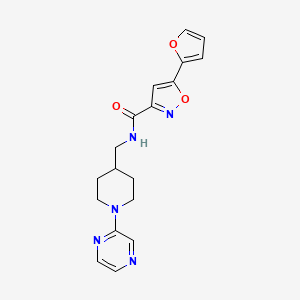

The compound “9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” belongs to the class of 1,2,4-triazoloquinazolines . These compounds have been studied for their potential anticancer activity . They are designed and synthesized as small inhibitor molecules targeting PCAF (P300/CBP-associated factor), a potential therapeutic strategy for the treatment of cancer .

Synthesis Analysis

The synthesis of these compounds involves the bioisosteric modification of the triazolophthalazine ring system of a potent triazolophthalazine inhibitor of the PCAF bromodomain, known as L-45 . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis

The molecular structure of these compounds is designed to effectively bind with the active site of PCAF . This is achieved by maintaining essential structural fragments during the bioisosteric modification of the triazolophthalazine ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the bioisosteric modification of the triazolophthalazine ring system . This process results in the formation of triazoloquinazoline derivatives .Scientific Research Applications

Synthesis and Characterization

The compound 9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is part of a broader class of chemicals investigated for their potential synthetic pathways and heterocyclization mechanisms. Research indicates a significant interest in studying the reactions of 3-amino-1,2,4-triazole with arylidene derivatives leading to the formation of triazoloquinazolinones. These studies focus on establishing the direction of heterocyclization and analyzing possible mechanisms for the formation of pyrimidine heterocycles (Lipson et al., 2003).

Potential Pharmacological Activities

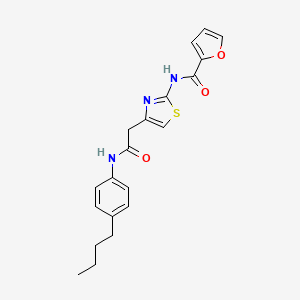

Further investigations into this class of compounds have explored their potential pharmacological applications. For instance, a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and evaluated for in vivo H1-antihistaminic activity. Among these, a specific compound showed significant activity, suggesting the potential for development as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).

Antihypertensive Properties

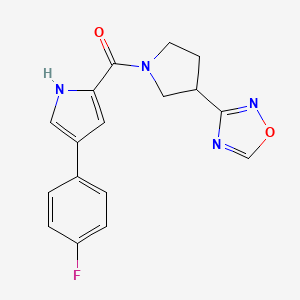

Another study synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, evaluating them for in vivo antihypertensive activity. The results showed that all tested compounds exhibited significant antihypertensive effects, with one particular derivative showing superior activity compared to the reference standard prazocin, indicating potential for therapeutic application in managing hypertension (Alagarsamy & Pathak, 2007).

Antimicrobial Effects

Research on quinazolinone derivatives fused with triazole, triazine, and tetrazine rings demonstrated significant antimicrobial activity. These novel fused heterocyclic systems have been synthesized and screened against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Pandey et al., 2009).

Environmental and Methodological Innovations

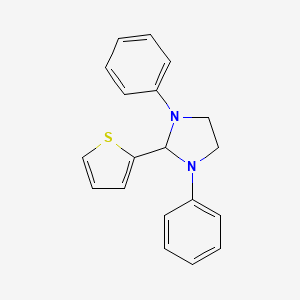

The synthesis of triazoloquinazolin-8(4H)-one derivatives has also been approached from an environmental and methodological perspective, with studies describing efficient, solvent-free conditions for their production. Such research underscores the importance of developing more sustainable and economical methods for synthesizing these compounds, potentially broadening their applicability in various fields (Shaabani et al., 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

9-(3-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-18(2)8-13-15(14(23)9-18)16(22-17(21-13)19-10-20-22)11-5-4-6-12(7-11)24-3/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUODRLJPBZFSSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=CC=C4)OC)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2636967.png)

![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2636970.png)

![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2636971.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2636976.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636979.png)

![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2636980.png)

![7-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2636986.png)

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636988.png)